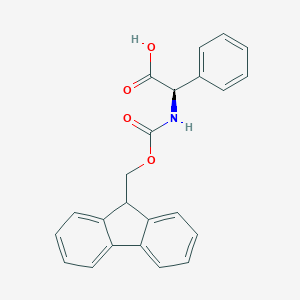

Fmoc-D-Phg-OH

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of Fmoc-D-Phg-OH is represented by the empirical formula C23H19NO4 . The molecular weight of the compound is 373.40 g/mol . The InChI key for this compound is PCJHOCNJLMFYCV-OAQYLSRUSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 170-180 °C . It has an assay of ≥96.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . The compound is soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen

Biomedizinische Hydrogele

Fmoc-D-Phg-OH wird bei der Entwicklung von peptidbasierten Hydrogelen (PHGs) verwendet, bei denen es sich um weiche Materialien handelt, die aus wassergequollenen Netzwerken gebildet werden. Diese Hydrogele weisen ein nicht-newtonsches Fluidverhalten und selbsttragende Eigenschaften auf, was sie für potenzielle biomedizinische Anwendungen wie die Gewebezüchtung geeignet macht .

Gewebezüchtung

Die mechanische Steifigkeit von Hydrogelen, die aus this compound gewonnen werden, sowie ihre Fähigkeit, die Zelladhäsion zu unterstützen, machen sie zu vielversprechenden Gerüsten für die Gewebezüchtung. Sie bieten eine einstellbare und vielseitige Plattform für die Entwicklung von Geweben in vitro .

Arzneimittel-Abgabesysteme

PHGs, die this compound enthalten, wurden als Komponenten für Arzneimittelabgabesysteme vorgeschlagen. Ihre Struktur ermöglicht die Optimierung von Werkzeugen für die Abgabe von Medikamenten und/oder diagnostischen Mitteln, wodurch die Wirksamkeit medizinischer Behandlungen gesteigert wird .

Membranen und Beschichtungsformulierung

Diese Hydrogele können zu Membranen und Beschichtungen formuliert werden, wodurch eine Reihe von Anwendungen in medizinischen Geräten und Implantaten möglich werden. Die einzigartigen Eigenschaften von PHGs ermöglichen die Herstellung von spezialisierten Oberflächen mit gewünschten biologischen Interaktionen .

Sensorkomponenten

PHGs auf this compound-Basis können verwendet werden, um Komponenten für Sensoren zu generieren. Ihr reaktionsfähiges Verhalten gegenüber Umweltveränderungen macht sie ideal für Anwendungen, die eine empfindliche Detektion und Signalgebung erfordern .

Gerüstmaterial für die Zellkultur

Die Fähigkeit der Hydrogele, die Zelladhäsion zu unterstützen, insbesondere von CHO-Zellen (Chinese Hamster Ovarian), deutet auf ihre Verwendung als Gerüstmaterial für die Zellkultur in der Forschung und pharmazeutischen Produktion hin .

Safety and Hazards

While specific safety and hazard information for Fmoc-D-Phg-OH is not available, general precautions for handling such compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Research on Fmoc-dipeptides, including Fmoc-FF, is ongoing due to their potential in the fabrication of various biofunctional materials . The behavior of these compounds is currently being studied because the final material obtained is deeply dependent on the preparation method . Future research may focus on optimizing the formulation strategies and understanding the changes in the structural arrangement and behavior of these compounds .

Wirkmechanismus

Target of Action

Fmoc-D-Phg-OH, also known as Fmoc-D-α-phenylglycine , is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It protects the amine group during the coupling of amino acids, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

The Fmoc group is stable under acidic conditions but is removed under basic conditions . This property is essential for its role in peptide synthesis.

Result of Action

The use of this compound in peptide synthesis results in the successful coupling of amino acids to form peptides . By protecting the amine group during synthesis, it prevents side reactions and ensures the correct sequence of amino acids in the peptide .

Action Environment

The action of this compound is influenced by the pH of the environment. It is stable in acidic conditions, making it suitable for stages of peptide synthesis that require acidic conditions . It is removed under basic conditions, which is utilized to deprotect the amine group when needed . Temperature and solvent can also affect its stability and reactivity .

Biochemische Analyse

Biochemical Properties

The role of Fmoc-D-Phg-OH in biochemical reactions primarily involves the formation of peptides. The Fmoc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amino group during peptide synthesis . The Fmoc group is introduced to the amino group, protecting it during the formation of peptide bonds. Once the peptide bond is formed, the Fmoc group is removed under basic conditions, allowing for the continuation of the peptide chain .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in peptide synthesis. The stability of this compound is crucial for successful peptide synthesis, and it has been shown to be stable under the conditions typically used in these reactions .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111524-95-9 | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

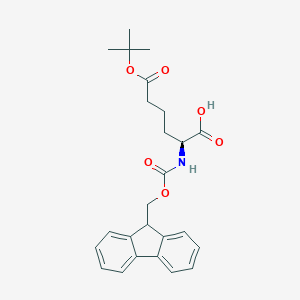

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

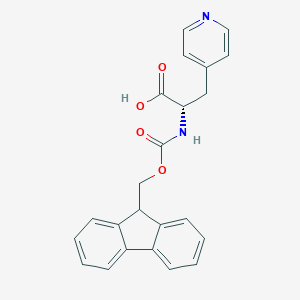

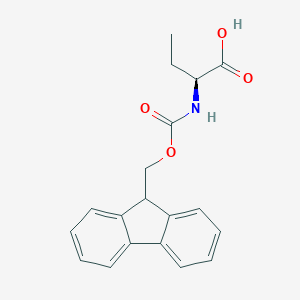

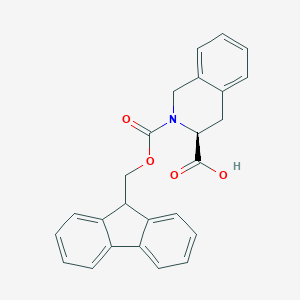

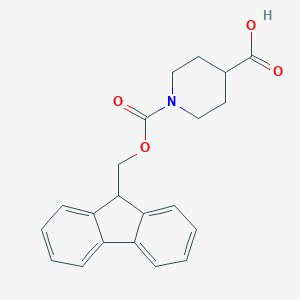

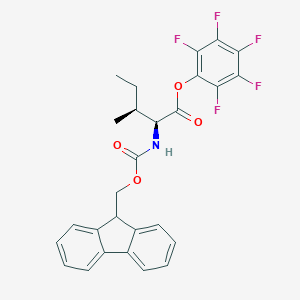

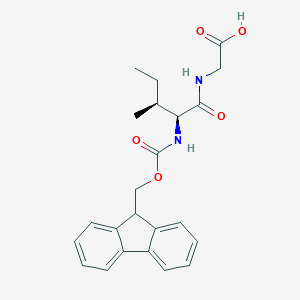

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

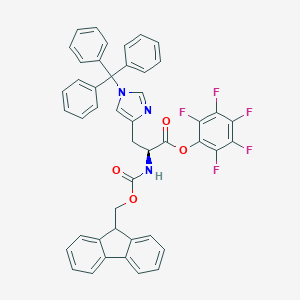

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)